molecular formula C14H14N2O B5842886 3-phenyl-N-2-pyridinylpropanamide

3-phenyl-N-2-pyridinylpropanamide

Cat. No. B5842886
M. Wt: 226.27 g/mol
InChI Key: KQDIISKPSSJLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-2-pyridinylpropanamide is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27400 . It is also known by other synonyms such as 2-Pyridinepropanamide, N-phenyl .


Synthesis Analysis

The synthesis of 3-phenyl-N-2-pyridinylpropanamide involves a synthetic route from 3-pyridin-2-yl . The literature suggests that the synthesis process has been documented in the Journal of the American Chemical Society, 1951, and Journal of Organometallic Chemistry, 1990 .


Physical And Chemical Properties Analysis

3-phenyl-N-2-pyridinylpropanamide has a density of 1.172g/cm3 and a boiling point of 447.1ºC at 760 mmHg . It also has a flash point of 224.2ºC . The compound’s exact mass is 226.11100, and its LogP is 2.72590 .

Scientific Research Applications

Udayakumar, V., Gowshika, J., & Pandurangan, A. (2017). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4 (1H, 3H)-dione derivatives. Journal of Chemical Sciences, 129(2), 249–258. Read more Xu, Y., et al. (2020). Recent Progress on Synthesis of N,N-Diaryl-3-phenyl-N-(quinolin-8-yl)propanamide Derivatives. Molecules, 25(22), 5226. Read more

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Similar compounds have been synthesized and evaluated for their anti-tubercular activity . The interaction of these compounds with their targets leads to significant activity against Mycobacterium tuberculosis .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

The compound’s molecular weight, density, and boiling point have been reported , which could influence its pharmacokinetic properties and bioavailability.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may inhibit the growth of this bacterium at the molecular and cellular levels.

Action Environment

The synthesis of similar compounds has been reported to occur under mild and metal-free conditions , suggesting that the compound’s synthesis and action may be influenced by the reaction environment.

properties

IUPAC Name

3-phenyl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDIISKPSSJLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.